molecular formula C19H16N4O6 B7558332 [2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate

[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate

Cat. No.: B7558332
M. Wt: 396.4 g/mol
InChI Key: ZTHSKZSOSPQRAZ-UHFFFAOYSA-N
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Description

[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Properties

IUPAC Name

[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6/c24-17(20-12-5-7-13(8-6-12)23(27)28)11-29-18(25)10-9-16-19(26)22-15-4-2-1-3-14(15)21-16/h1-8H,9-11H2,(H,20,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHSKZSOSPQRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the nitroaniline derivative and the quinoxaline core. One common approach is to first synthesize 4-nitroaniline and then react it with appropriate reagents to form the quinoxaline structure. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, resulting in different derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the nitro or quinoxaline positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Aniline derivatives, hydrazine derivatives.

  • Substitution: : Amine-substituted quinoxalines, hydroxyl-substituted quinoxalines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may have biological activity, making it useful in drug discovery and development.

  • Medicine: : Potential use in pharmaceuticals, particularly in the development of new therapeutic agents.

  • Industry: : Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, if used in a pharmaceutical context, the compound may interact with enzymes or receptors in the body, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitroaniline: : A simpler nitroaniline derivative.

  • Quinoxaline derivatives: : Other compounds containing the quinoxaline core.

  • Nitrobenzene derivatives: : Compounds with similar nitro groups.

Uniqueness

This compound is unique due to the combination of the nitroaniline and quinoxaline moieties, which may confer distinct chemical and biological properties compared to its simpler counterparts.

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